4-Ethyl-6-hydroxy-2-methylpyrimidine
Overview
Description
4-Ethyl-6-hydroxy-2-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethyl group at position 4, a hydroxyl group at position 6, and a methyl group at position 2 on the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-Ethyl-6-hydroxy-2-methylpyrimidine can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions typically involve heating the mixture under reflux for several hours .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
4-Ethyl-6-hydroxy-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 4-ethyl-2-methyl-6-oxopyrimidine .
Scientific Research Applications
4-Ethyl-6-hydroxy-2-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.
Biology: The compound is used in studies related to nucleic acids and their analogs, given the structural similarity of pyrimidines to nucleobases.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of 4-Ethyl-6-hydroxy-2-methylpyrimidine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer drugs. The hydroxyl group at position 6 can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
4-Ethyl-6-hydroxy-2-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4-Methyl-6-hydroxy-2-ethylpyrimidine: Similar structure but with different positions of the ethyl and methyl groups.
4-Ethyl-2,6-dihydroxypyrimidine: Contains two hydroxyl groups instead of one.
2-Methyl-4,6-dihydroxypyrimidine: Contains two hydroxyl groups and a methyl group at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-ethyl-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-7(10)9-5(2)8-6/h4H,3H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXKPQUYEALWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522504 | |
Record name | 6-Ethyl-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52421-75-7 | |
Record name | 6-Ethyl-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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